molecular formula C10H19N3O3 B15089553 3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid

Cat. No.: B15089553
M. Wt: 229.28 g/mol
InChI Key: BMJVPGZDXZTCFW-UHFFFAOYSA-N
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Description

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a dimethylcarbamoyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with dimethylcarbamoyl chloride followed by the introduction of a propanoic acid group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with various biological pathways, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
  • 3-(Piperazin-1-yl)propanoic acid

Uniqueness

3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

3-[4-(dimethylcarbamoyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C10H19N3O3/c1-11(2)10(16)13-7-5-12(6-8-13)4-3-9(14)15/h3-8H2,1-2H3,(H,14,15)

InChI Key

BMJVPGZDXZTCFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)CCC(=O)O

Origin of Product

United States

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